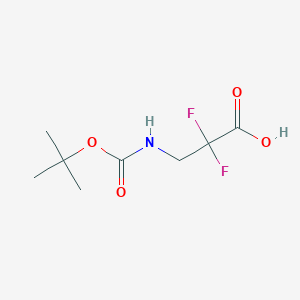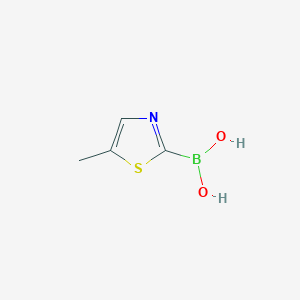
Methyl 2-(2-fluoro-4-nitrophenyl)-2-methylpropanoate
Descripción general
Descripción
“Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate” is a compound that has been studied for its potential as an antimycobacterial agent . It’s a new class of compounds that can interfere with iron homeostasis .
Synthesis Analysis
The preparation of “Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate” has been described in the literature . It was analyzed using 1H-NMR, 13C-NMR, HRMS, and SC-XRD .Molecular Structure Analysis
The molecular structure of “Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate” was analyzed using SC-XRD . The two-dimensional fingerprint of the compound indicates the prevalence of long-range interactions .Physical And Chemical Properties Analysis
The molecular formula of “Methyl (2-fluoro-4-nitrophenyl)acetate” is CHFNO, with an average mass of 213.163 Da and a monoisotopic mass of 213.043732 Da .Aplicaciones Científicas De Investigación
Synthesis and Resolution in Chemistry:
- Drewes et al. (1992) explored the use of Methyl 2-(2-fluoro-4-nitrophenyl)-2-methylpropanoate in the resolution of racemic 3-hydroxy-2-methylene-3-phenylpropanoic acid, leading to the development of methyl 3-hydroxy-2-methyl-3-phenylpropanoate with confirmed absolute configuration by X-ray crystallography (Drewes et al., 1992).
Radiopharmaceutical Development:
- Hayes et al. (2018) reported on the radiosynthesis of a tracer developed as a surrogate for the chemical warfare agent sarin. They used a compound structurally related to Methyl 2-(2-fluoro-4-nitrophenyl)-2-methylpropanoate in the development of this radiotracer (Hayes et al., 2018).
Biochemical Photoprobes:
- Pleixats et al. (1989) studied the potential of 2-fluoro-4-nitrophenyl ethers, closely related to Methyl 2-(2-fluoro-4-nitrophenyl)-2-methylpropanoate, as biochemical photoprobes. They investigated their use in nucleophilic photosubstitutions, suggesting possible applications in biochemical investigations (Pleixats et al., 1989).
Synthesis of Androgen Receptor Antagonists:
- Li Zhi-yu (2012) conducted a study focusing on the synthesis of MDV3100, an androgen receptor antagonist, where a compound structurally similar to Methyl 2-(2-fluoro-4-nitrophenyl)-2-methylpropanoate was used as an intermediate (Li Zhi-yu, 2012).
Development of Fluorescence-based Technologies:
- Park et al. (2015) reported on the synthesis of new fluorophores, indolizino[3,2-c]quinolines, using a compound related to Methyl 2-(2-fluoro-4-nitrophenyl)-2-methylpropanoate. This study highlights its potential use in developing fluorescence-based biomedical technologies (Park et al., 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2-(2-fluoro-4-nitrophenyl)-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO4/c1-11(2,10(14)17-3)8-5-4-7(13(15)16)6-9(8)12/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLQBHCMAEJCYHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=C(C=C1)[N+](=O)[O-])F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-fluoro-4-nitrophenyl)-2-methylpropanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-[(4-Methoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B1430621.png)





![4-Amino-5-bromo-N-[2-(ethylamino)ethyl]-2-methoxybenzamide](/img/structure/B1430631.png)

![5-Oxa-8-azaspiro[2.6]nonane](/img/structure/B1430637.png)
![3-Ethoxy-6-(trifluoroacetyl)-6-azaspiro[3.5]nonan-1-one](/img/structure/B1430639.png)
![3-{[4-(Difluoromethyl)phenyl]methyl}pyrrolidine](/img/structure/B1430640.png)
